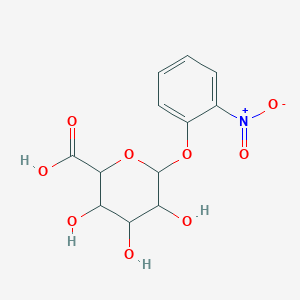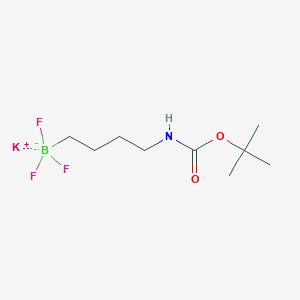
Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate is a chemical compound with the molecular formula C10H19BF3KNO2. It is a white to almost white powder or crystalline solid. This compound is known for its utility in various organic synthesis reactions, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate typically involves the reaction of tert-butoxycarbonyl-protected amines with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used.
Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals and advanced materials .
Scientific Research Applications
Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate primarily involves its role as a boron-containing reagent in organic synthesis. The trifluoroborate group acts as a nucleophile, participating in various coupling reactions to form new carbon-carbon bonds. The tert-butoxycarbonyl group provides stability and protects the amine functionality during reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
- Potassium (tert-butoxycarbonyl)amino)methyl)trifluoroborate
Uniqueness
Potassium (4-(tert-butoxycarbonylamino)butyl)trifluoroborate is unique due to its specific structure, which combines a tert-butoxycarbonyl-protected amine with a trifluoroborate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C9H18BF3KNO2 |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]boranuide |
InChI |
InChI=1S/C9H18BF3NO2.K/c1-9(2,3)16-8(15)14-7-5-4-6-10(11,12)13;/h4-7H2,1-3H3,(H,14,15);/q-1;+1 |
InChI Key |
NVCWJWFXHGIEQJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCNC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


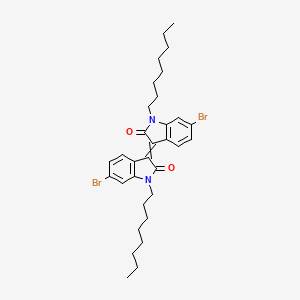

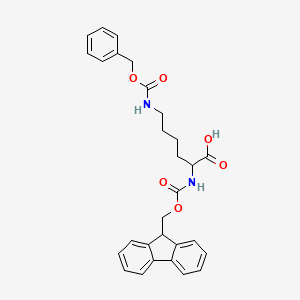
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene (acc to CAS)](/img/structure/B13389991.png)
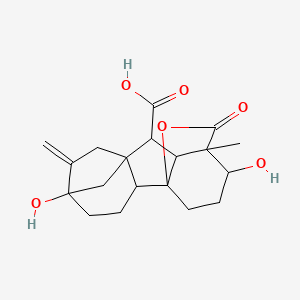
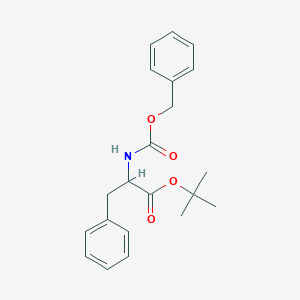

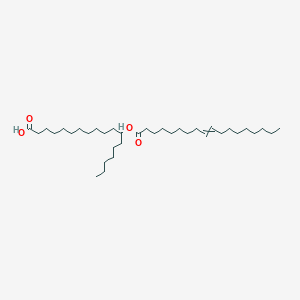

![1-[2-(1-Carboxybutylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13390036.png)
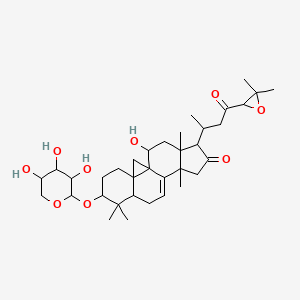
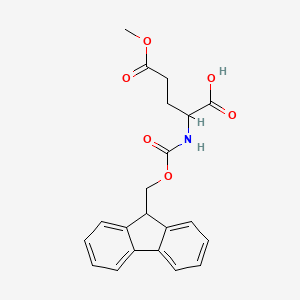
![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
